molecular formula C21H15FO3 B11167471 3-[(2-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(2-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11167471
M. Wt: 334.3 g/mol
InChI Key: DCFSEKGTAARFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 3-[(2-fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves the following steps:

Chemical Reactions Analysis

3-[(2-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

3-[(2-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H15FO3

Molecular Weight

334.3 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H15FO3/c1-13-19(24-12-14-6-2-5-9-18(14)22)11-10-16-15-7-3-4-8-17(15)21(23)25-20(13)16/h2-11H,12H2,1H3

InChI Key

DCFSEKGTAARFBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4F

Origin of Product

United States

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